Compound Description: 4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid (C13H15ClO2) is a monoclinic compound that crystallizes in the space group P21/n. Its crystal structure has been determined. []
Compound Description: This compound (1b) and its anionic form (2b) have been investigated for their potential as anticancer agents. Studies using B3LYP, M06-2X, and MP2 quantum chemical methods have elucidated its molecular structure, which is slightly out of plane. Experimental IR and Raman spectra corroborate the theoretically calculated structure. The chlorine atom on the phenyl ring influences the vibrational spectra and molecular structure. Molecular docking simulations using Sybyl-X 2.0 software revealed interactions with the MMP-2 metalloproteinase receptor, highlighting the significance of triazole scaffolds in establishing hydrogen bond interactions. []
Compound Description: This heterobifunctional ligand (tradcH) contains both carboxylic acid and 1,2,4-triazole groups connected by a rigid 1,3-adamantanediyl spacer. It crystallizes from water as tradcH·H2O (1) and from ethanol as a cyclic molecular solvate (tradcH)3·2EtOH (2). Reaction with MoO3 produces a thermally stable Mo trioxide hybrid, [MoO3(tradcH)]·H2O (3), characterized by a polymeric zigzag chain of {μ2-O-MoO2}n supported by double triazole bridges. This hybrid serves as a reaction-induced self-separating (RISS) catalyst for various oxidation reactions, including sulfoxidation, oxidative alcohol dehydrogenation, aldehyde oxidation, and olefin epoxidation, using hydrogen peroxide as an environmentally friendly oxidant. []
Compound Description: This compound is an ester formed from 1-naphthoic acid and an aromatic alcohol. X-ray crystallography reveals that the aromatic systems of the naphthalene and chlorophenyl groups are oriented at an angle of 77.16 (3)°. C—H⋯O contacts are responsible for the formation of undulating sheets within the crystal structure, which are aligned parallel to the bc plane. []
cis-2-Amino-1-fluorocyclobutane-1-carboxylic acid
Compound Description: This cyclic cis-β-amino acid has been synthesized in enantiomerically pure form. Conformational analysis of its homo-oligomers (2-, 4-, and 6-mers) using IR, NMR, CD, and molecular modeling techniques reveals a strong preference for a strand-like structure. X-ray crystallography confirms this conformation for the tetramer in the solid state. Unlike the non-fluorinated analogue, intra-residue hydrogen bonding is weak and does not significantly contribute to the secondary structure. []
1-[(4-Chlorophenyl)methyl]piperidin-4-amine
Compound Description: The oxidation kinetics of this compound (CMP) with alkaline potassium permanganate, catalyzed by Ru(III) chloride, were investigated spectrophotometrically. The reaction follows pseudo-first-order kinetics with respect to the oxidant and substrate. The reaction products, chlorobenzene and L-alanine, N-(2-aminomethylethyl)-carboxylic acid, were identified using LC-MS. DFT calculations were employed to study the frontier molecular orbitals (FMO) and frontier electron density (FED) of piperidiamine and the oxidation products, providing support for the proposed reaction mechanism. []
Compound Description: This constrained tryptophan analog, cis-W3, was designed to investigate the rotamer model of tryptophan photophysics. X-ray crystallography and molecular mechanics calculations revealed a single χ1 conformation and two possible χ2 rotamers. Fluorescence decay studies confirmed the existence of two rotamers with distinct lifetimes. Photochemical isotope exchange experiments and temperature dependence studies allowed for the characterization of excited-state proton and electron transfer processes in each rotamer. []
Compound Description: In this compound, two independent molecules are connected via N—H⋯O hydrogen bonds to form a dimer with an R22(8) ring motif. Further intermolecular O—H⋯O hydrogen bonds create a two-dimensional network parallel to (012). The crystal structure is further stabilized by weak C—H⋯O hydrogen bonds. []
Compound Description: This compound is a Kelatorphan-like enkephalinase inhibitor. Its first asymmetric synthesis was achieved using a lithium amide (R)-5 and a pyrrolidinone auxiliary (R)-6. []
Compound Description: This compound (7e) is a novel 5-HT3 receptor antagonist investigated for its antidepressant and anxiolytic potential. Studies in rodent models of depression (forced swim test and tail suspension test) and anxiety (elevated plus maze, hole-board test, open field test, and light and dark aversion test) showed promising results. It potentiated the effects of bupropion and 5-HTP, suggesting its involvement in serotonergic pathways. []
Compound Description: CIPCA and its radioiodinated analog [125I]CIPCA were synthesized as potential radiotracers for imaging GABA uptake sites. Biodistribution studies in mice indicated moderate brain uptake and good in vivo stability. []
Compound Description: This compound (I) is a cyclic imide formed by reacting cis-cyclohexane-1,2-carboxylic anhydride with 2-fluoroaniline. It exhibits a similar conformation to its isomer, cis-2-(4-fluorophenyl)-3a,4,5,6,7,7a-hexahydroisoindoline-1,3-dione (III). []
Compound Description: This open-chain amide acid (II) is another product formed alongside cyclic imides during the reaction of cis-cyclohexane-1,2-carboxylic anhydride with 3-fluoroaniline. The meta-fluoro substituent on the phenyl ring exhibits rotational disorder in its crystal structure. []
Compound Description: This compound (I) is an open-chain amide carboxylic acid synthesized from cis-cyclohexane-1,2-carboxylic anhydride and 2-methoxyaniline. Crystallographic analysis reveals a planar phenylcarbamoyl group and discrete centrosymmetric dimers formed through intermolecular cyclic carboxy-carboxy O–H⋯O hydrogen-bonding interactions [graph-set notation R22(8)]. []
Compound Description: This compound (II) is a cyclic imide synthesized by reacting cis-cyclohexane-1,2-carboxylic anhydride with 4-methoxyaniline. Despite its structural similarity to other cyclic imides in this series, (II) exhibits only weak intermolecular C—H⋯O(imide) hydrogen bonding in its crystal structure, unlike its counterparts with carboxylic acid functionalities. []
Compound Description: This compound (III) is another example of a cyclic imide derived from cis-cyclohexane-1,2-carboxylic anhydride. In this case, the reaction occurs with 3-aminobenzoic acid. Strong intermolecular carboxylic acid O—H⋯O hydrogen-bonding associations are observed in its crystal structure, specifically involving imide O-atom acceptors, forming one-dimensional zigzag chains [graph-set C(9)]. []
Compound Description: This compound (IV) is the product of the reaction between cis-cyclohexane-1,2-carboxylic anhydride and 4-aminobenzoic acid. It exists as a monohydrate and exhibits strong intermolecular carboxylic acid O—H⋯O hydrogen-bonding associations in its crystal structure. The partially disordered water molecule bridges adjacent molecules through imide and carboxy O-atom acceptors, forming a two-dimensional sheet structure via a cyclic R44(12) association. []
Compound Description: This novel azo ligand (LH2) was synthesized by reacting the diazonium salt of trans-4-(amino-methyl)cyclohexane carboxylic acid with 3-amino phenol. It readily forms complexes with metal ions like Ni(II), Pd(II), and Pt(IV). Characterization using various techniques confirmed the structure and properties of the ligand and its complexes. []
Compound Description: This compound is a potential GABAB receptor antagonist synthesized via a multi-step process involving a Michael addition reaction. The synthesis utilizes amine bases like ψ-ephedrine for catalysis. []
3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides
Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant and analgesic activity. Compound 6, 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, exhibited better efficacy and safety profiles than valproic acid in various epilepsy models. Compound 6 likely exerts its effects through interactions with voltage-gated sodium and calcium channels. Neither compound 6 nor 19 displayed significant cytotoxic effects. []
Compound Description: This series of compounds demonstrates potent in vitro inhibition of the human classical complement pathway. These compounds were synthesized and evaluated for their structure-activity relationships. Notably, some derivatives effectively suppressed the complement-dependent reverse passive Arthus reaction (RPAR) in guinea pigs. []
Compound Description: This compound is a 1:1 adduct where the components are linked by an O—H⋯N hydrogen bond between the carboxylic acid group of 2-(4-chlorophenyl)acetic acid and a pyridine nitrogen atom. The adduct forms dimeric aggregates further connected into a supramolecular layer in the ab plane by C—H⋯O interactions. []
Compound Description: In this molecular adduct, a carboxylic acid–isoquinoline O—H⋯N hydrogen bond connects the two components. These pairs further associate through the second carboxylic acid group of cis-cyclohexane-1,2-dicarboxylic acid, forming a centrosymmetric cyclic head-to-head carboxylic acid–carboxyl O—H⋯O hydrogen-bonding association [graph-set R22(8)]. []
Compound Description: This series of quinolone derivatives was designed and synthesized as potential antimicrobial agents. The compounds feature variations in the C-7 substituent to enhance antimicrobial activity. In vitro antibacterial screening revealed that some derivatives, particularly compound 6d, exhibit promising activity compared to ciprofloxacin. Molecular docking studies using Schrödinger's Maestro program provided insights into their interactions with the bacterial enzyme topoisomerase II DNA gyrase (PDB ID: 2XCT). []
Compound Description: These carboxylic acid derivatives, along with their ester and amide counterparts, were synthesized and investigated for their antithrombotic activity. Building upon previous findings of good in vivo activity for related carboxylic acid derivatives, this study explored structural modifications to enhance potency. []
Compound Description: Mesomorphic derivatives were synthesized from the ethyl esters of 2-methylcyclohex-2-ene-4-one-1-carboxylic and cis-2,6-dimethylcyclohex-2-ene-4-one-1-carboxylic acids. These derivatives exhibited a lower nematic–isotropic transition temperature and a narrower nematic range compared to similar derivatives of 4-alkylcyclohex-3-ene-carboxylic and trans-4-alkylcyclohexane-carboxylic acids. []
Compound Description: This cyclohexane derivative is a key intermediate in the anaerobic degradation of naphthalene by sulfate-reducing bacteria. Studies with cell-free extracts of anaerobic naphthalene degraders, Desulfobacterium strain N47 and Deltaproteobacterium strain NaphS2, showed that the cis-isomer undergoes conversion by an acyl-CoA dehydrogenase and a subsequent hydratase, forming an intermediate with a tertiary hydroxyl group. Further degradation proceeds via pimeloyl-CoA, involving a novel ring-opening lyase, contrasting the hydratase-mediated ring cleavage in monocyclic aromatic compound degradation. []
Compound Description: This series of platinum(IV) complexes combines [PtCl2(cyclohexane-1R,2R-diamine)] with bioactive molecules like valproic acid (VPA) and perillic acid (PA) to create multi-action antiproliferative agents. These complexes exhibited enhanced antiproliferative activity against various colon cancer cell lines compared to the individual components or oxaliplatin. Their mechanisms of action involve apoptosis, necrosis induction, cell cycle disruption, histone deacetylase inhibition (leading to increased histone H3 and H4 levels), and antimetastatic activity (through MMP2 and MMP9 downregulation). []
Compound Description: This compound is a photoproduct resulting from a Norrish type II reaction of 1-(4-chlorophenyl)-2-cyclohexylethanone. The reaction yields a solid photoproduct (23%) with the cyclobutanol group trans to the cyclohexane ring and the OH group cis to the bridging H atom. []
1,1-Disubstituted-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indolecarboxylic acid esters and ketones
Compound Description: This class of compounds was synthesized by condensing 1H-indole-3-ethanamines with cyclic β-keto esters, followed by acid-catalyzed ring closure. The resulting 2′,3′,4′,9′-tetrahydrospiro[piperidine-3,1′,-[1H]pyrido[3,4-b]indole]-4-carboxylic acid alkyl esters can be further modified to produce various derivatives. Notably, reacting 1H-indole-3-ethanamines with 2-acylcycloalkanones yields enamines that can be transformed into 1-(2′,3′,4′,9′-tetrahydro-3H-pyrido[3,4-b]indol-1-yl)-1-alkylcyclohexanols and their dehydrated cycloalkane analogs. []
Compound Description: These polysulfones were synthesized via polycondensation of 4,4-bis(4-hydroxyphenyl)pentanoic acid, 2,2′-isopropylidenediphenol, and bis(4-chlorophenyl)sulfone. The resulting polymers, containing carboxylic acid side groups, exhibited interesting properties, including selective permeability to water over ethanol. Further modification through amidation with alkylamines allowed for tuning the glass transition temperature based on the side chain length. []
Compound Description: This compound was synthesized via a diastereospecific 1,3-dipolar cycloaddition reaction between (Z)-2-phenyl-4-phenylidene-5(4H)-oxazolone and p-chlorophenyl diazomethane. []
Compound Description: This compound undergoes metabolic activation in rat liver microsomes, forming a reactive intermediate, presumably p-chlorophenyl isocyanate (CPIC). CPIC is trapped by GSH both in vitro and in vivo, forming a GSH conjugate detectable in the bile of rats dosed with Compound I. Further analysis revealed the presence of p-chlorophenyl aniline (CPA), a CPIC hydrolysis product, in bile and urine. Multiple rat cytochrome P450 enzymes, including P450 1A, P450 2C, and P450 3A, appear to be involved in this bioactivation. The formation of CPIC, a carbamoylating agent, raises concerns about potential toxicity due to covalent binding to macromolecules. The dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) scaffold of Compound I seems responsible for CPIC generation. []
1-(4-chlorophenyl)-2-cyclohexylethanone
Compound Description: This compound was used as a starting material for a photochemical reaction to produce a cyclobutanol derivative. The reaction proceeded through a Norrish type II mechanism, yielding a product with specific stereochemistry. []
Compound Description: This compound is a potent and selective cannabinoid type 1 (CB1) receptor antagonist. It exhibits subnanomolar potency in both binding and functional assays using human CB1 receptors. In vivo studies in rodents demonstrated its ability to reverse cannabinoid agonist-mediated effects, reduce food intake, and increase energy expenditure and fat oxidation. []
Compound Description: This lactone is a key intermediate in synthesizing deltamethrin, a potent pyrethroid insecticide. []
Compound Description: This compound is a potent P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy compared to its predecessor, PSI-697 (1a). PSI-421 demonstrated efficacy in animal models of arterial and venous injury and is being developed as a potential treatment for atherosclerosis and deep vein thrombosis. []
Compound Description: These complexes were synthesized from the reaction of 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid (HL) with various diorganotin(IV) oxides or dichlorides. The resulting complexes exhibited varying in vitro antitumor activities against HL-60, BGC-823, Bel-7402, and KB human cancer cell lines. Structure-activity relationships revealed a correlation between antitumor activity and reduction potential, with the most easily reduced complexes displaying higher activity. Theoretical and electrochemical studies suggest that structural rearrangements, including Sn-O bond cleavages and trans-to-cis isomerization, induced by reduction might be responsible for the observed bioactivity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.